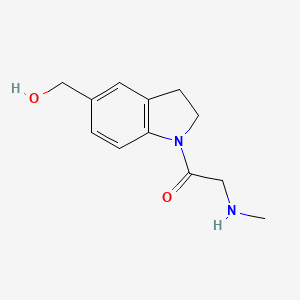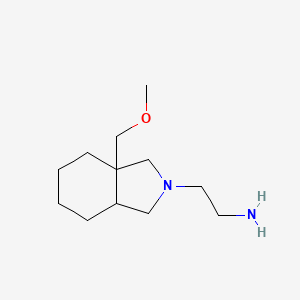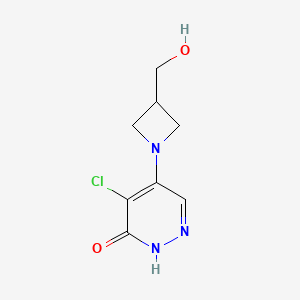
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one
Übersicht
Beschreibung
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one, also known as ClHMAzP, is a synthetic compound first synthesized in the early 1990s. The compound is a pyridazinone derivative, a type of heterocyclic compound, and is a member of the azetidinone family. It has a wide range of applications in scientific research, ranging from drug discovery to industrial chemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Researchers have synthesized and evaluated a variety of azetidinone derivatives for their antimicrobial efficacy against a broad spectrum of bacterial and fungal pathogens. For instance, a study described the synthesis of quinoline-oxadiazole-based azetidinone derivatives, which showed significant antimicrobial activity against strains like E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus (Dodiya, Shihory, & Desai, 2012). Another study involving quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives reported significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, and antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014).
Anti-Inflammatory Applications
Azetidinone derivatives have also been explored for their anti-inflammatory activity. One study synthesized indolyl azetidinones and tested them for anti-inflammatory activity. The study compared the most active compounds to non-steroidal anti-inflammatory drugs (NSAIDs) for their anti-inflammatory and ulcerogenic activities, highlighting their potential as safer alternatives (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Novel Synthesis and Characterization
The scientific literature also includes studies on the novel synthesis, characterization, and exploration of the potential applications of azetidinone derivatives. For instance, a study focused on the synthesis of new pyridine derivatives as potent antifungal agents, emphasizing the importance of structural analysis in enhancing antimicrobial efficacy (Rajput, Sharma, & Yashovardhan, 2011).
Eigenschaften
IUPAC Name |
5-chloro-4-[3-(hydroxymethyl)azetidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-6(1-10-11-8(7)14)12-2-5(3-12)4-13/h1,5,13H,2-4H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMGSULJUXATFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C(=O)NN=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)

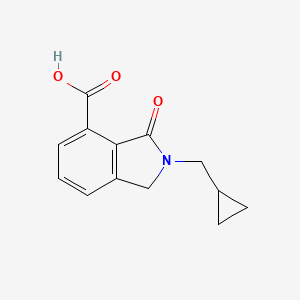
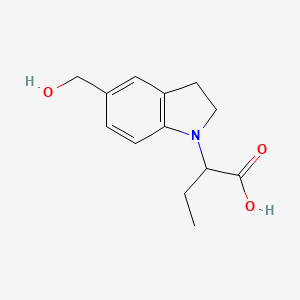


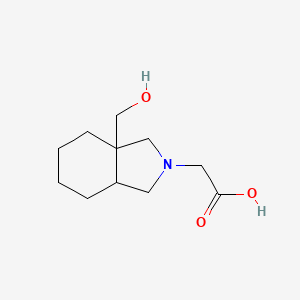
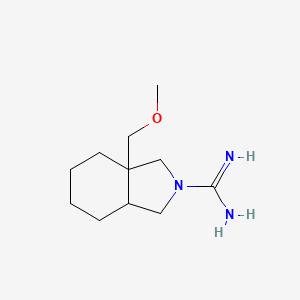
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478502.png)

